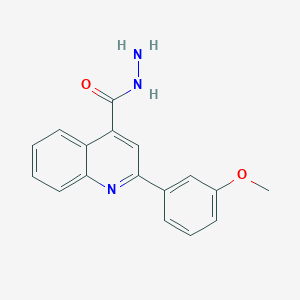
2-(3-甲氧基苯基)喹啉-4-碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a methoxyphenyl group and a carbohydrazide moiety suggests potential for various biological activities, as modifications to the quinoline core have been shown to result in compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include processes such as domino reactions, condensation, and electrophilic aromatic substitution. For instance, a domino process has been used to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . These methods highlight the versatility of quinoline synthesis and the potential approaches that could be adapted for the synthesis of "2-(3-Methoxyphenyl)quinoline-4-carbohydrazide".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction and spectroscopic data. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been determined, providing insights into the arrangement of atoms and the geometry of the molecules . These studies are crucial for understanding the molecular basis of the compound's properties and reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often influenced by the substituents on the quinoline ring. The introduction of different functional groups can lead to compounds with distinct chemical behaviors. For example, the presence of a methoxy group can influence the electronic properties of the molecule and affect its reactivity in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the solubility of the compounds can be influenced by the presence of substituents like methoxy groups, which can increase solubility in certain solvents . The crystal structure analysis can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's physical state and stability .
科学研究应用
抗菌活性包括与2-(3-甲氧基苯基)喹啉-4-碳酰肼相关的喹啉衍生物已广泛研究其抗菌性能。例如,Özyanik 等人 (2012) 合成了喹啉衍生物,发现一些对各种微生物表现出良好至中等活性 (Özyanik, Demirci, Bektaş, & Demirbas, 2012)。同样,Adimule 等人 (2014) 研究了具有抗菌和抗癌特性的 8-羟基喹诺酮的新衍生物 (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).
抗癌剂喹啉衍生物已显示出作为抗癌剂的潜力。Bingul 等人 (2016) 鉴定了一系列具有喹啉部分的生物活性酰肼化合物,对各种癌细胞系显示出显着的活性 (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).
缓蚀剂喹啉衍生物也因其缓蚀能力而被研究。Erdoğan 等人 (2017) 对新型喹啉衍生物进行了计算研究,以评估其抑制铁腐蚀的有效性 (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
抗结核剂研究表明喹啉衍生物可以是有效的抗结核剂。Karkara 等人 (2020) 合成了含有氨基碳醇的衍生物,并对它们对结核分枝杆菌进行了评估,显示出显着的体外活性 (Karkara, Mishra, Singh, & Panda, 2020).
绿色缓蚀剂新型喹啉衍生物已被确定为绿色缓蚀剂。Singh 等人 (2016) 分析了此类衍生物在酸性介质中对低碳钢的影响,显示出显着的缓蚀效率 (Singh, Srivastava, & Quraishi, 2016).
药物合成和对接应用Ali 等人 (2019) 对新型喹啉衍生物及其配合物进行了计算机模拟和体外评估,以用于潜在的药物合成和对接应用,显示出有希望的抗菌活性 (Ali, El-Sakka, Soliman, & Mohamed, 2019).
安全和危害
属性
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPNYOTIABGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


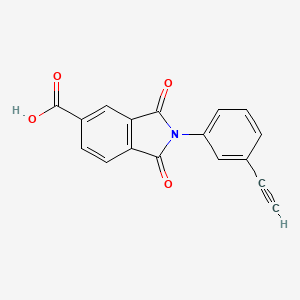
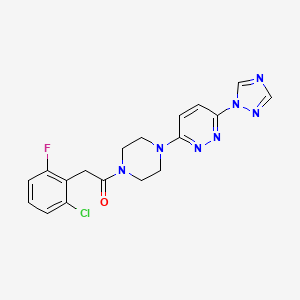
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)
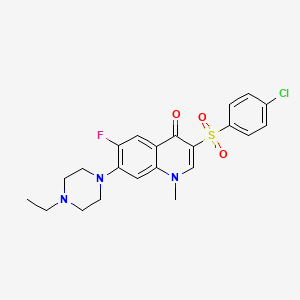


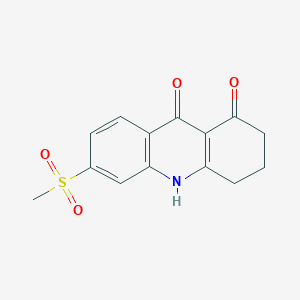
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)


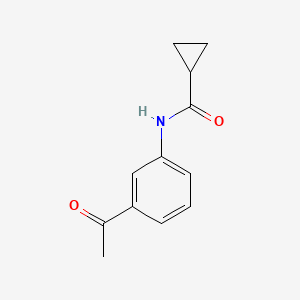
![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)